7-Fluoro-1,3-dimethyl-1H-indole
Description
7-Fluoro-1,3-dimethyl-1H-indole is a fluorinated indole derivative characterized by fluorine substitution at the 7-position and methyl groups at the 1- and 3-positions of the indole ring. Fluorine’s electronegativity and the methyl groups’ steric effects likely enhance its metabolic stability and lipophilicity, making it relevant for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
7-fluoro-1,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOALZHGCQYZJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
- Raw Materials: 2-fluorobenzene amide, tert-butyl acrylate, and methylthio ethyl acetate.
- Ring Closure: Under inert gas (helium or argon), the mixture is heated to 50–70 °C with stirring (500–1500 rpm) for 15–24 hours to induce cyclization.
- Hydrogenation Reduction: Hydrazine hydrate and Raney nickel catalyst are added at 40–65 °C for 5–7 hours to reduce intermediates and form the indole ring.
- Purification: The crude product undergoes vacuum distillation (50–80 Pa) followed by macroporous resin separation to achieve high purity.
Reaction Parameters and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| 2-Fluorobenzene amide (mol part) | 0.3 – 0.7 | Raw material |
| Tert-butyl acrylate (mol part) | 0.15 – 0.45 | Ring closure reagent |
| Methylthio ethyl acetate (mol part) | 0.5 – 1 | Ring closure reagent |
| Ring closure temperature | 50 – 70 °C | Controlled heating |
| Ring closure time | 15 – 24 h | Stirring speed 500–1500 rpm |
| Hydrazine hydrate (mol part) | 3 – 7 | Hydrogenation reducing agent |
| Raney nickel (mol part) | 0.2 – 0.4 | Catalyst |
| Hydrogenation temperature | 40 – 65 °C | Reaction temperature |
| Hydrogenation time | 5 – 7 h | Reaction duration |
| Vacuum distillation pressure | 50 – 80 Pa | For crude product purification |
| Product yield (crude) | ≥ 54% | After hydrogenation |
| Separation rate (vacuum distillation) | ≥ 80% | Product recovery |
| Separation rate (macroporous resin) | ≥ 84% | Final product purification |
| Final product purity | ≥ 98% | High purity product |
Representative Experimental Embodiments
| Embodiment | 2-Fluorobenzene amide (mol part) | Tert-butyl acrylate (mol part) | Methylthio ethyl acetate (mol part) | Ring Closure Temp (°C) | Stirring Speed (rpm) | Ring Closure Time (h) | Hydrazine Hydrate (mol part) | Raney Nickel (mol part) | Hydrogenation Temp (°C) | Hydrogenation Time (h) | Crude Product Yield (%) | Vacuum Distillation Pressure (Pa) | Separation Rate (%) | Final Product Purity (%) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 0.3 | 0.15 | 0.5 | 50 | 500 | 15 | 3 | 0.2 | 40 | 5 | 54 | 50 | 80 | 98 |
| 2 | 0.7 | 0.45 | 1 | 70 | 1500 | 24 | 7 | 0.4 | 65 | 7 | 58 | 80 | 86 | 98 |
| 3 | 0.5 | 0.2 | 0.7 | 60 | 1000 | 17 | 5 | 0.3 | 50 | 6 | 61 | 60 | 87 | 98 |
| 4 | 0.6 | 0.35 | 0.7 | 65 | 800 | 19 | 6 | 0.25 | 45 | 5.5 | 61 | 75 | 85 | 98 |
These embodiments demonstrate the flexibility of the method with respect to reagent ratios, temperature, and time, while consistently achieving high purity and reasonable yields.
Analytical and Purification Techniques
- Vacuum Distillation: Applied under low pressure (50–80 Pa) to separate the crude 7-fluoroindole from reaction impurities, enhancing product concentration.
- Macroporous Resin Separation: Used after distillation to further purify the product, achieving purities above 98%.
- Inert Atmosphere: Use of helium or argon gas during ring closure and methylation steps prevents oxidation and side reactions, improving yield and product quality.
Summary of Advantages of Current Preparation Methods
- Use of inexpensive and readily available raw materials (2-fluorobenzene amide, tert-butyl acrylate).
- Mild reaction conditions (moderate temperatures, inert atmosphere).
- High product purity (≥98%) suitable for pharmaceutical and chemical applications.
- Scalable for industrial production with good economic efficiency.
- Straightforward purification process combining vacuum distillation and resin separation.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom’s presence can direct electrophilic substitution reactions to specific positions on the indole ring.
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Halogenated indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindole derivatives.
Scientific Research Applications
Biological Activities
7-Fluoro-1,3-dimethyl-1H-indole exhibits a range of biological activities that make it a valuable compound in pharmacological research. Its derivatives have been studied for their potential in treating various diseases, including cancer.
Anticancer Properties
Research indicates that indole derivatives, including 7-Fluoro-1,3-dimethyl-1H-indole, can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, certain studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HeLa and Huh7 cells, with IC50 values suggesting potent activity .
Case Study:
- Compound Efficacy : A study showed that an indole derivative exhibited an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells, highlighting its potential as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Indoles are known to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases like Alzheimer's. The presence of the fluorine atom enhances the compound's ability to cross the blood-brain barrier, potentially increasing its efficacy .
Applications in Drug Development
The structural characteristics of 7-Fluoro-1,3-dimethyl-1H-indole facilitate its use as a scaffold for drug development. Its derivatives are being explored for their roles as:
- Antitumor agents : Targeting specific cancer pathways.
- Antidepressants : Modulating neurotransmitter levels.
- Anti-inflammatory drugs : Reducing inflammation through various biochemical pathways.
Comparative Analysis of Indole Derivatives
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-dimethyl-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards specific biological targets. This interaction can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Fluoro-1,3-dimethyl-1H-indole with key analogs:
*Estimated based on similar indole derivatives.
Key Observations:
- Halogen Effects : Bromine and chlorine substituents increase molecular weight and may enhance bioactivity but reduce metabolic stability compared to fluorine .
- Functional Groups : Aldehyde (e.g., 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde) and boronate groups (e.g., 7-Fluoro-5-methyl-4-(dioxaborolanyl)-1H-indole) introduce distinct reactivity profiles, enabling cross-coupling or derivatization .
- Methyl vs. Difluoromethyl : The difluoromethyl group in 7-Chloro-3-(difluoromethyl)-1H-indole offers enhanced electron-withdrawing effects and stability compared to simple methyl substituents .
Biological Activity
7-Fluoro-1,3-dimethyl-1H-indole is a fluorinated indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C9H9FN2O2S |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole |
| InChI Key | AOVVDHIIWQBGDC-UHFFFAOYSA-N |
The structure of 7-Fluoro-1,3-dimethyl-1H-indole includes key functional groups that contribute to its biological activity. The presence of a fluorine atom enhances lipophilicity, which may improve cellular penetration and interaction with biological targets.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 7-Fluoro-1,3-dimethyl-1H-indole demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. 7-Fluoro-1,3-dimethyl-1H-indole has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of survivin, a protein associated with cancer cell survival .
A comparative analysis of similar compounds revealed that modifications in the indole structure could enhance anticancer activity. For instance, analogs with different substituents were more effective in targeting multidrug-resistant cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of 7-Fluoro-1,3-dimethyl-1H-indole are also noteworthy. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This action could be beneficial in treating inflammatory diseases and conditions .
Case Studies
-
Anticancer Efficacy Study :
- Objective : Evaluate the effectiveness of 7-Fluoro-1,3-dimethyl-1H-indole against breast cancer cell lines.
- Method : In vitro assays were conducted to assess cell viability and apoptosis.
- Results : The compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
-
Antimicrobial Activity Assessment :
- Objective : Determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to measure inhibition zones.
- Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
The biological activity of 7-Fluoro-1,3-dimethyl-1H-indole is attributed to its interaction with specific molecular targets:
- Cell Membrane Interaction : The lipophilic nature enhances membrane permeability.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Protein Modulation : By affecting proteins like survivin, it can trigger apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-Fluoro-1,3-dimethyl-1H-indole, and how do regioselectivity challenges in fluorinated indoles influence reaction design?
- Methodological Answer : Fluorinated indoles are typically synthesized via cross-coupling reactions (e.g., Sonogashira) or cyclization strategies. For 7-fluoro derivatives, regioselective fluorination can be achieved using directed ortho-metalation or electrophilic fluorination agents. describes a Michael addition protocol for a related 7-fluoroindole derivative, highlighting the use of hexane/ethyl acetate for purification (64% yield). Adjusting solvent polarity and catalysts (e.g., CuI in click chemistry, as in ) may optimize yields. NMR monitoring (¹⁹F for fluorine tracking) is critical for confirming regiochemistry .
Q. How should researchers validate the structural integrity of 7-Fluoro-1,3-dimethyl-1H-indole using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., ¹⁹F chemical shifts at ~-120 ppm for aromatic fluorine). Single-crystal X-ray diffraction (SCXRD) provides definitive proof: use SHELXL ( ) for refinement and OLEX2 ( ) for structure solution. For ambiguous cases (e.g., disorder in methyl groups), employ dynamic NMR or DFT calculations to resolve discrepancies .
Q. What safety protocols are essential for handling 7-Fluoro-1,3-dimethyl-1H-indole in laboratory settings?
- Methodological Answer : Follow guidelines in : use nitrile gloves, fume hoods, and eye protection. Store at -20°C in airtight containers. Waste must be segregated and disposed via certified hazardous waste services. MSDS data for analogous fluorinated indoles (e.g., 6-fluoro-1H-indole-4-carboxylate in ) recommend avoiding skin contact due to potential irritancy .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. SCXRD) for 7-Fluoro-1,3-dimethyl-1H-indole derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in methyl groups). Use variable-temperature NMR to probe conformational exchange. If SCXRD data (e.g., SHELX-refined structures in ) conflict with solution-state NMR, conduct solid-state NMR or analyze Hirshfeld surfaces to assess crystal packing effects. Cross-validate with DFT-optimized geometries .
Q. What strategies optimize the pharmacological activity of 7-Fluoro-1,3-dimethyl-1H-indole derivatives, particularly in antimicrobial or anti-inflammatory contexts?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on fluorination’s electronic effects. and highlight fluorinated indoles as antibacterial and anti-atherosclerosis agents. For bioactivity screening:
- Assay Design : Use MIC assays against Gram-positive/-negative strains ().
- Functionalization : Introduce substituents (e.g., sulfonyl groups in ) to enhance target binding.
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays .
Q. What advanced crystallization techniques improve the resolution of 7-Fluoro-1,3-dimethyl-1H-indole for high-quality SCXRD analysis?
- Methodological Answer : Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes crystal growth. For twinned crystals, use SHELXD ( ) for phase problem resolution. If crystals are plate-like, optimize cooling rates or employ seeding. For low-resolution data, apply SHELXE ( ) to enhance map interpretability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
